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Compound of Interest

Compound Name: 6-Cyano-4-chromanone

Cat. No.: B1590927

An In-depth Technical Guide to the Physicochemical Properties of 6-Cyano-4-chromanone

Abstract

The chroman-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a
"privileged structure” due to its prevalence in a multitude of biologically active compounds.[1][2]
This guide provides a detailed examination of a specific derivative, 6-Cyano-4-chromanone,
focusing on its fundamental physicochemical properties. Understanding these characteristics is
paramount for researchers in drug discovery and development, as they directly influence a
molecule's pharmacokinetic and pharmacodynamic profile. This document synthesizes
structural data, predicted and experimental properties, spectroscopic signatures, and robust
analytical protocols to offer a comprehensive resource for scientists working with this promising
heterocyclic compound.

Introduction: The Chroman-4-one Scaffold in Drug
Development

The chroman-4-one (2,3-dihydro-4H-1-benzopyran-4-one) framework consists of a benzene
ring fused to a dihydropyran ring.[1][2] This structural motif is a key component of many natural
products, including flavonoids, and serves as a versatile template for the synthesis of novel
therapeutic agents.[3] Unlike the related chromones, chromanones lack a double bond
between the C-2 and C-3 positions, a seemingly minor structural variance that results in
significant differences in biological activity.[2][3]
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The chroman-4-one core is associated with a vast spectrum of pharmacological activities,
including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][4][5] The
substituent at the 6-position, in this case, a cyano (-C=N) group, is a potent electron-
withdrawing group that can significantly modulate the molecule's electronic properties, receptor
binding interactions, and metabolic stability. Therefore, a thorough characterization of 6-Cyano-
4-chromanone is a critical first step in unlocking its full therapeutic potential.

Molecular and Structural Properties

A precise understanding of the molecular identity is the foundation of all subsequent chemical
and biological evaluation.

Chemical Name: 6-Cyano-4-chromanone

Synonyms: 4-Oxo0-3,4-dihydro-2H-1-benzopyran-6-carbonitrile

CAS Number: 214759-65-6[6][7][8]

Molecular Formula: C10H7NO2[6][9]

Molecular Weight: 173.17 g/mol [6][8]
Structure:

Caption: 2D Chemical Structure of 6-Cyano-4-chromanone.

Key Physicochemical Parameters: A Tabulated
Summary

The following table summarizes critical physicochemical data. Predicted values are common in
early-stage development and are supplemented by standard experimental protocols for
definitive characterization.
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Significance in

Property Value Method/Source
Drug Development
Impacts diffusion,

Molecular Weight 173.17 g/mol Calculated bioavailability
(Lipinski's Rule of 5).

N ) ] Indicates volatility and

Boiling Point 359.1+£42.0°C Predicted[10][11] N
thermal stability.
Relevant for

Density 1.29 + 0.1 g/cm3 Predicted[10][11] formulation and
process chemistry.
Defines purity, solid-

Melting Point Protocol Provided Experimental state stability, and

aids in identification.

Aqueous Solubility

Protocol Provided

Experimental

Crucial for absorption
and distribution; poor
solubility is a major
hurdle in

development.

pKa

Protocol Provided

Experimental

Governs the ionization
state at physiological
pH, affecting solubility,
permeability, and

target binding.

LogP

Not available

Predicted/Expt.

Measures lipophilicity,
which influences
membrane
permeability and

metabolic clearance.

Spectroscopic Characterization

Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. While

specific spectra for this exact compound are not publicly available, the expected signatures can
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be reliably predicted based on its constituent functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their characteristic vibrational
frequencies.

Expected Key Absorptions:

e ~2230 cm~1 (strong, sharp): Corresponds to the C=N (nitrile) stretching vibration. This is a
highly diagnostic peak.[12]

e ~1685 cm~! (strong): Aromatic ketone C=0 stretching vibration. Conjugation with the
benzene ring lowers the frequency from a typical aliphatic ketone (~1715 cm~1).[13]

e ~1600, 1480 cm~*: C=C stretching vibrations within the aromatic ring.
e ~1250 cm~1: Aryl ether C-O stretching vibration.
e ~3100-3000 cm~1: Aromatic C-H stretching.

e ~2960-2850 cm~1: Aliphatic C-H stretching from the dihydropyran ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

Expected *H NMR Signals (in CDClIs):

0 ~8.1-7.8 (m, 2H): Aromatic protons ortho to the cyano and carbonyl groups.

0 ~7.0 (d, 1H): Aromatic proton ortho to the ether oxygen.

0 ~4.6 (t, 2H): Methylene protons at the C-2 position (-O-CHz-), adjacent to the ether oxygen.

0 ~2.9 (t, 2H): Methylene protons at the C-3 position (-CH2-C=0), adjacent to the carbonyl
group.

Expected 3C NMR Signals (in CDCIs):
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0 ~191: Carbonyl carbon (C-4).

0 ~162: Aromatic carbon attached to the ether oxygen (C-8a).

0 ~118: Nitrile carbon (-C=N).

0 ~136-120: Remaining aromatic carbons.

d ~67: Aliphatic carbon adjacent to ether oxygen (C-2).

0 ~43: Aliphatic carbon adjacent to carbonyl (C-3).

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern. For 6-Cyano-4-
chromanone, High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI)
would be expected to show a prominent protonated molecular ion [M+H]* at m/z 174.0555,
confirming the elemental composition of C1oHsNO2+.

Synthesis and Purification Workflow

While multiple synthetic routes to chromanones exist, a common and efficient method involves
a Michael addition followed by an intramolecular cyclization.[14][15]

Synthetic Strategy

A plausible and field-proven approach is the tandem oxa-Michael addition/cyclization of a
substituted phenol with an appropriate Michael acceptor.[15] For 6-Cyano-4-chromanone, the
synthesis can be envisioned starting from 4-hydroxybenzonitrile and acrylic acid or its
derivatives, followed by a Friedel-Crafts-type ring closure.

Step-by-Step Synthesis Protocol (lllustrative)

This protocol is illustrative and adapted from general procedures for chromanone synthesis.[15]

o Reaction Setup: To a solution of 4-hydroxybenzonitrile (1.0 eq) in a suitable solvent like tert-
butanol, add a catalytic amount of a base such as potassium carbonate.
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Michael Addition: Add acrylonitrile (1.1 eq) dropwise to the mixture at room temperature.
Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the
starting phenol is consumed (typically 12-24 hours).

Work-up & Isolation: Cool the reaction mixture, filter off the base, and concentrate the
solvent under reduced pressure. The resulting crude 3-(4-cyanophenoxy)propanenitrile is
purified via flash column chromatography.

Cyclization: Treat the purified intermediate with a strong acid catalyst, such as
trifluoromethanesulfonic acid (TfOH, 1.5 eq) in a co-solvent like trifluoroacetic acid (TFA), at
0°C.

Finalization: Allow the reaction to warm to room temperature and stir until cyclization is
complete (monitored by TLC/LC-MS). Quench the reaction by carefully pouring it onto ice
water.

Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers
with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate,
filter, and concentrate to yield the crude 6-Cyano-4-chromanone. Final purification is
achieved by recrystallization or flash column chromatography.

Purification and Characterization Workflow
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Caption: A standard workflow for the purification and quality control of synthesized 6-Cyano-4-

chromanone.

Experimental Protocols for Physicochemical
Profiling

Accurate experimental data is non-negotiable for progressing a compound through the drug

development pipeline.

Determination of Melting Point

o Sample Preparation: Ensure the sample is completely dry and finely powdered.

Loading: Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.
Measurement: Place the capillary in a calibrated digital melting point apparatus.

Heating: Use a rapid heating rate (10-20 °C/min) for a coarse measurement, then repeat with
a fresh sample using a slow heating rate (1-2 °C/min) near the expected melting point.

Recording: Record the temperature range from the appearance of the first liquid droplet to
the complete liquefaction of the sample. A narrow range (<2 °C) is indicative of high purity.

Solubility Assessment (Kinetic)

» Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl

sulfoxide (DMSO), e.g., 10 mM.

Assay Plate: In a 96-well plate, add 198 pL of aqueous buffer (e.g., Phosphate-Buffered
Saline, pH 7.4) to each well.

Compound Addition: Add 2 uL of the DMSO stock solution to the buffer to achieve a final
concentration of 100 uM (with 1% DMSO).

Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

Measurement: Measure the turbidity of each well using a nephelometer. Alternatively,
centrifuge the plate and measure the concentration of the supernatant by LC-MS/MS or UV-
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Vis spectroscopy against a calibration curve.

o Rationale: This kinetic solubility assay is a high-throughput method that mimics the
conditions after intravenous injection and is crucial for early-stage screening.

pKa Determination (UV-Metric Method)

e Principle: This method relies on the change in the compound's UV-Vis absorbance spectrum
as a function of pH. It is suitable for compounds with a chromophore close to an ionizable
center.

o Sample Preparation: Prepare a stock solution of the compound in a co-solvent like methanol.

« Titration: Use an automated titrator to perform a multi-wavelength spectrophotometric
titration over a wide pH range (e.g., pH 2 to 12).

o Data Acquisition: At each pH increment, the full UV-Vis spectrum (e.g., 210-400 nm) is
recorded.

e Analysis: The collected spectral data is processed by specialized software that performs
factor analysis and non-linear regression to calculate the pKa value(s).

o Rationale: Knowing the pKa is essential for predicting a drug's behavior in different
physiological compartments (e.g., stomach vs. intestine) and for designing appropriate
formulations.

Chemical Reactivity and Stability

The chroman-4-one core is generally stable but possesses reactive sites that are important for
both synthetic elaboration and potential metabolic liabilities.

o Carbonyl Group (C-4): The ketone can undergo typical carbonyl reactions, such as reduction
to an alcohol or condensation reactions at the adjacent C-3 position.

e Aromatic Ring: The electron-withdrawing cyano group deactivates the ring towards
electrophilic substitution but can make it susceptible to nucleophilic aromatic substitution
under certain conditions.
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 Stability: The compound should be assessed for stability at different pH values and
temperatures, as well as its sensitivity to light (photostability), to determine appropriate
storage conditions and predict its shelf-life.

Conclusion: The Role of Physicochemical
Properties in Drug Discovery

6-Cyano-4-chromanone is a compound built upon a privileged scaffold, suggesting significant
potential for biological activity. However, its success as a therapeutic agent is inextricably linked
to the physicochemical properties detailed in this guide. Data on solubility, stability, and
ionization state are not mere academic exercises; they are critical determinants of a drug's
ability to be absorbed, distributed, and reach its intended target in the human body. The
protocols and data presented here serve as a foundational blueprint for researchers, enabling
informed decision-making and accelerating the journey from a promising molecule to a
potential life-saving medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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